molecular formula C9H19N B13200754 4-Ethyl-1-methylcyclohexan-1-amine

4-Ethyl-1-methylcyclohexan-1-amine

Cat. No.: B13200754
M. Wt: 141.25 g/mol
InChI Key: NIVFNYAYTFKJDI-UHFFFAOYSA-N
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Description

4-Ethyl-1-methylcyclohexan-1-amine is an organic compound with the molecular formula C9H19N It is a cyclohexane derivative where the amine group is substituted at the first position, along with ethyl and methyl groups at the fourth and first positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-methylcyclohexan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclohexanone followed by reductive amination. The process typically includes the following steps:

    Alkylation: Cyclohexanone is reacted with ethyl bromide in the presence of a strong base such as sodium hydride to form 4-ethylcyclohexanone.

    Reductive Amination: The 4-ethylcyclohexanone is then subjected to reductive amination using methylamine and a reducing agent like sodium cyanoborohydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-methylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Ethyl-1-methylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-methylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-4-methylcyclohexan-1-amine: Similar structure but with an ethyl group on the nitrogen atom.

    4-Methylcyclohexanamine: Lacks the ethyl group at the fourth position.

    Cyclohexanamine: Basic structure without additional alkyl groups.

Uniqueness

4-Ethyl-1-methylcyclohexan-1-amine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and interaction with other molecules. This structural uniqueness makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

4-ethyl-1-methylcyclohexan-1-amine

InChI

InChI=1S/C9H19N/c1-3-8-4-6-9(2,10)7-5-8/h8H,3-7,10H2,1-2H3

InChI Key

NIVFNYAYTFKJDI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(C)N

Origin of Product

United States

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